molecular formula C18H12F3N3O4S B2830413 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 674805-72-2

11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B2830413
CAS No.: 674805-72-2
M. Wt: 423.37
InChI Key: ODAZQJHWRPTZTO-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur (thia), nitrogen (aza), and oxygen (methoxy, hydroxy) substituents. Its key functional groups include a trifluoromethyl (-CF₃) moiety, which enhances lipophilicity and metabolic stability, and a 3,4-dimethoxyphenyl ring contributing to electronic and steric effects.

Properties

IUPAC Name

11-(3,4-dimethoxyphenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O4S/c1-27-10-4-3-7(5-11(10)28-2)9-6-8(18(19,20)21)12-13-14(29-16(12)22-9)15(25)24-17(26)23-13/h3-6H,1-2H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAZQJHWRPTZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Features
11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[...]-4-one (Target Compound) C₁₉H₁₃F₃N₂O₄S 422.38 3,4-dimethoxyphenyl, -CF₃, -OH Trifluoromethyl, thia-aza core, polar groups
11-(2,5-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[...]-4-one (Analog from ) C₁₉H₁₃F₃N₂O₄S 422.38 2,5-dimethoxyphenyl, -CF₃, -OH Dimethoxy positional isomer, reduced aza
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one-6 (Analog from ) C₁₇H₁₄N₂O₂S₂ 354.43 4-methoxyphenyl, dithia-aza core Dual sulfur atoms, smaller tricyclic system
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one-6 (Analog from ) C₁₆H₁₂N₂O₂S₂ 340.40 4-hydroxyphenyl, dithia-aza core Hydroxyl group, enhanced polarity

Key Observations:

Substituent Positionality : The target compound’s 3,4-dimethoxyphenyl group may confer stronger electron-donating effects compared to the 2,5-dimethoxy analog, influencing π-π stacking or hydrogen bonding in biological systems .

Heteroatom Configuration: The 8-thia-3,5,10-triaza core distinguishes it from analogs with fewer nitrogen atoms (e.g., the 3,10-diaza analog in ) or additional sulfur atoms (e.g., dithia systems in ).

Trifluoromethyl Advantage: The -CF₃ group in the target compound enhances lipophilicity and oxidative stability compared to non-fluorinated analogs, a feature critical for drug bioavailability .

Hypothetical Bioactivity and Physicochemical Properties

While empirical data for the target compound are scarce, insights can be extrapolated from related structures:

  • Antioxidant Potential: The hydroxyl group (-OH) and methoxy substituents align with phenolic antioxidants (e.g., caffeic acid derivatives in ), suggesting radical-scavenging capabilities .
  • This is supported by studies on similar heterocyclic systems .
  • Solubility Challenges : The trifluoromethyl group and aromatic rings may reduce aqueous solubility compared to hydroxyl-rich analogs (e.g., 4-hydroxyphenyl derivatives in ), necessitating formulation optimization .

Notes

  • The trifluoromethyl group is a strategic design element for enhancing drug-like properties but may introduce synthetic complexity.
  • Positional isomerism (e.g., 2,5- vs. 3,4-dimethoxy) is a key variable influencing electronic and steric profiles .

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